molecular formula C10H9BrO4 B1273347 2-(4-Bromo-2-formylphenoxy)propanoic acid CAS No. 171347-47-0

2-(4-Bromo-2-formylphenoxy)propanoic acid

Cat. No. B1273347
Key on ui cas rn: 171347-47-0
M. Wt: 273.08 g/mol
InChI Key: RWXQZBNVNBRZCH-UHFFFAOYSA-N
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Patent
US09340529B2

Procedure details

A solution of 2-[(4-bromo-2-formylphenyl)oxy]propanoic acid (5.08 mmol) in acetic anhydride (6 mL) was treated with sodium acetate (15.25 mmol). The resulting solution was heated to reflux and stirred overnight. The brown reaction solution was allowed to cool to room temperature, and was diluted with toluene (10 mL). The solution was then treated with 1N aq NaOH (10 mL) and was stirred at room temperature for 20 min. The solution was then further diluted with water (50 mL) and was extracted using ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting brown residue was purified by flash chromatography (hexanes), affording the title compound as a clear oil (660 mg, 62% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.73 (d, J=2.02 Hz, 1H) 7.47 (d, J=8.59 Hz, 1H) 7.35 (dd, J=8.72, 2.15 Hz, 1H) 6.58 (s, 1H) 2.45 (d, J=1.01 Hz, 3H).
Quantity
5.08 mmol
Type
reactant
Reaction Step One
Quantity
15.25 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:13])[C:10](O)=O)=[C:4](C=O)[CH:3]=1.C([O-])(=O)C.[Na+].[OH-].[Na+]>C(OC(=O)C)(=O)C.C1(C)C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:8][C:9]([CH3:10])=[CH:13][C:6]=2[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.08 mmol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC(C(=O)O)C)C=O
Name
Quantity
15.25 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown residue was purified by flash chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(O2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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